Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is a complex peptide composed of multiple amino acid residues, specifically glycine and alanine. Its systematic name reflects its structure, which consists of a sequence of glycyl and alanylglycyl units. This compound is categorized under peptides and is notable for its potential applications in biochemistry and pharmacology.
This compound can be synthesized in laboratory settings using amino acid coupling techniques. The specific sequence of amino acids plays a crucial role in determining the compound's properties and functions.
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine falls under the classification of synthetic peptides. It is not naturally occurring but can be derived from simpler amino acids through chemical synthesis.
The synthesis of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process includes:
The synthesis requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
The molecular formula for Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is . The structure consists of a backbone formed by alternating glycine and alanine residues linked by peptide bonds.
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N)
ZQZVYVZROJHHEK-UHFFFAOYSA-N
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can undergo various chemical reactions typical of peptides, including:
These reactions are often utilized in biochemical assays to study peptide behavior or in drug development processes.
The mechanism of action for Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is not fully characterized but can be hypothesized based on its structure:
Research into similar peptides suggests potential roles in signaling pathways or as therapeutic agents due to their ability to mimic natural peptides.
Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine has potential applications in:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5